Diethyl 5-oxocyclooctane-1,1-dicarboxylate
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Overview
Description
Diethyl 5-oxocyclooctane-1,1-dicarboxylate is a chemical compound with the molecular formula C14H22O5 . It is used in various chemical reactions and has several biological activities .
Molecular Structure Analysis
The molecular structure of this compound consists of 14 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 343.8±42.0 °C and a predicted density of 1.102±0.06 g/cm3 . Its molecular weight is 270.32 .Scientific Research Applications
Synthetic Applications and Chemical Behavior
Diethyl 5-oxocyclooctane-1,1-dicarboxylate and related compounds have been extensively used in synthetic organic chemistry due to their reactivity and the diverse range of products that can be synthesized from them. For instance, the compound has played a crucial role in the synthesis of isoxazole-5-carboxylates through cyclization reactions, highlighting its utility in constructing heterocyclic structures (Dang, Albrecht, & Langer, 2006). Similarly, it has facilitated the formation of novel tricyclic compounds, demonstrating its versatility in complex molecular constructions (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).
Catalysis and Chemical Transformations
The compound has also found applications in catalytic processes and chemical transformations. For example, it has been involved in [3 + 2] cycloaddition reactions catalyzed by AlCl3, yielding diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates with excellent diastereoselectivities (Yang, Shen, Li, Sun, & Hua, 2011). This application underscores its potential in facilitating regio- and stereoselective synthesis, crucial for the development of new materials and drugs.
Structural and Crystallographic Studies
In addition to synthetic applications, derivatives of this compound have been subjects of structural and crystallographic studies. Such studies provide insights into the molecular geometry and intermolecular interactions that govern the reactivity and properties of these compounds. For instance, the crystal structure of a derivative was determined to understand its conformation and molecular interactions, which are essential for designing molecules with specific properties (Blanco, Garrido, Sanz, & Díez, 2011).
Safety and Hazards
Properties
IUPAC Name |
diethyl 5-oxocyclooctane-1,1-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-3-18-12(16)14(13(17)19-4-2)9-5-7-11(15)8-6-10-14/h3-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFLGTPLKLWJHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCC(=O)CCC1)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337737 |
Source
|
Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
274255-51-5 |
Source
|
Record name | diethyl 5-oxocyclooctane-1,1-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50337737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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